2,5-Dideoxy-2,5-imino-D-mannitol
CAS No.: 59920-31-9
Cat. No.: VC21357078
Molecular Formula: C6H13NO4
Molecular Weight: 163.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 59920-31-9 |
---|---|
Molecular Formula | C6H13NO4 |
Molecular Weight | 163.17 g/mol |
IUPAC Name | 2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol |
Standard InChI | InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2 |
Standard InChI Key | PFYHYHZGDNWFIF-UHFFFAOYSA-N |
Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H](N1)CO)O)O)O |
SMILES | C(C1C(C(C(N1)CO)O)O)O |
Canonical SMILES | C(C1C(C(C(N1)CO)O)O)O |
Chemical Structure and Properties
2,5-Dideoxy-2,5-imino-D-mannitol is characterized by a five-membered pyrrolidine ring with hydroxyl groups at positions 3 and 4, and hydroxymethyl groups at positions 2 and 5. It has the chemical formula C₆H₁₃NO₄ and a molecular weight of 163.17 g/mol . The systematic IUPAC name is (2R,3R,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol, reflecting its specific stereochemistry that is crucial for its biological activity .
The compound features four stereogenic centers with the absolute configuration corresponding to the D-mannitol skeleton, from which its name is derived. The nitrogen atom in the pyrrolidine ring replaces what would be the oxygen atom in the corresponding sugar, making it a classic iminosugar (sugar mimetic) .
Physical Properties
DMDP typically appears as a colorless solid with high water solubility . It has a specific optical rotation of [α]D = +59.9 (c 1.0 in H₂O), which is consistent with its defined stereochemistry . The compound is stable under normal laboratory conditions and is typically stored at 2-8°C for preservation .
Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation of DMDP. Key spectroscopic data includes:
¹H NMR (400 MHz, D₂O): δ 3.83 (dd, J = 5.6, 2.3 Hz, H-3, H-4, 2H), 3.71 (dd, J = 11.7, 4.2 Hz, H-1a, H-6a 2H), 3.62 (dd, J = 11.7, 6.3 Hz, H-1b, H-6b, 2H), 3.04 (tdd, J = 6.2, 4.3, 2.3 Hz, H-2, H-5 2H) .
¹³C NMR (101 MHz, D₂O): δ 77.7 (C-3, C-4), 61.9 (C-1, C-6), 61.7 (C-2, C-4) .
These spectroscopic parameters are essential for structural verification and purity assessment during synthesis and isolation procedures.
Natural Occurrence and Distribution
2,5-Dideoxy-2,5-imino-D-mannitol has been identified in several plant species, most notably in Angylocalyx pynaertii (a leguminous plant native to tropical Africa) and Morus alba (white mulberry) . These natural sources have traditionally been the primary means of obtaining the compound before efficient synthetic routes were developed.
The presence of DMDP in these plants is believed to serve as a chemical defense mechanism against herbivores and pathogens, exploiting its ability to inhibit key metabolic enzymes . The compound's distribution across different plant families suggests convergent evolution of this chemical defense strategy.
Isolation Methods
Biological Activity
The most significant biological property of 2,5-Dideoxy-2,5-imino-D-mannitol is its ability to inhibit various glycosidase enzymes, which are responsible for the hydrolysis of glycosidic bonds in complex carbohydrates.
Enzyme Inhibition Profile
DMDP functions as a potent inhibitor of invertase and exhibits significant glucosidase inhibitory activity . Its inhibition profile differs from other well-known iminosugars such as 1-deoxynojirimycin (DNJ) and castanospermine, suggesting a unique mechanism of action or binding mode .
The compound's structural resemblance to the transition state of glycosidase-catalyzed reactions contributes to its inhibitory potency. DMDP primarily targets β-glucosidases, particularly those from plant and microbial sources .
Structure-Activity Relationships
Detailed structure-activity relationship studies have revealed that the stereochemistry of the hydroxyl groups in DMDP is crucial for its specific enzyme inhibition profile. The D-manno configuration confers selectivity toward β-glucosidases, whereas other stereoisomers exhibit different enzyme selectivities.
The data demonstrates that while DMDP itself is a potent inhibitor, strategic modifications to its structure can yield derivatives with significantly enhanced potency, some ranking among the most active compounds in the class of reversible glycosidase inhibitors of the iminoalditol type .
Synthesis Methods
The development of efficient synthetic routes to 2,5-Dideoxy-2,5-imino-D-mannitol has been a focus of carbohydrate chemistry research, resulting in several approaches with varying efficiency and scalability.
Multigram-Scale Synthesis from D-Fructose
The synthetic pathway includes the following key steps:
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Formation of 5-azido-5-deoxy-D-fructopyranose from D-fructose
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Catalytic hydrogenation of the azido intermediate
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Spontaneous intramolecular reductive amination to form the pyrrolidine ring
The final step involves hydrogenation of 5-azido-5-deoxy-D-fructopyranose using 10% Pd/C in a 1:1 H₂O/MeOH mixture under hydrogen atmosphere (4 bar) for 24 hours, yielding pure DMDP as a colorless solid in quantitative yield .
This synthetic approach is particularly valuable for providing research-grade material in quantities sufficient for extensive biological testing and potential applications development.
Alternative Synthetic Approaches
Other reported synthetic strategies for DMDP include:
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Stereoselective transformations of carbohydrate precursors
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Chemoenzymatic approaches utilizing glycosidases
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Ring-closing metathesis methods to construct the pyrrolidine core
Derivatives and Analogs
The basic DMDP structure has served as a template for the development of numerous derivatives with enhanced or modified biological properties.
Lipophilic Derivatives
Novel lipophilic derivatives of DMDP bearing aliphatic or aromatic amides attached to C-1 have been synthesized and evaluated for their biological activity . These compounds have shown remarkable inhibitory potency against β-glucosidase from Agrobacterium sp., with some derivatives active in the nanomolar concentration range .
Structural Analogs
Several structural analogs of DMDP have been reported, including:
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2,5-Dideoxy-2,5-imino-glycero-D-manno-heptitol: An extended analog with an additional hydroxymethyl group
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2,5-Dideoxy-2,5-imino-D-glucitol (DGDP): A C-2 diastereomer of DMDP with altered stereochemistry
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Various N-substituted derivatives with modified pharmacological profiles
These structural variations provide valuable insights into the structure-activity relationships and help in designing more selective and potent glycosidase inhibitors for specific applications.
The availability from multiple commercial sources facilitates research on this compound, though prices vary considerably based on quantity and purity requirements.
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